molecular formula C9H8N2O2 B2720847 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 119933-32-3

5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B2720847
CAS No.: 119933-32-3
M. Wt: 176.175
InChI Key: HNMIXYJTZWBBCA-UHFFFAOYSA-N
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Description

5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one: is a heterocyclic compound that belongs to the oxadiazole family. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and materials science. The oxadiazole ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their anticancer, anti-inflammatory, and analgesic properties. These derivatives can interact with various biological targets, leading to potential therapeutic applications.

Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole
  • 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Comparison: Compared to similar compounds, 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one is unique due to its specific substitution pattern on the oxadiazole ring. This substitution influences its chemical reactivity and biological activity. For instance, the presence of the 2-methylphenyl group enhances its lipophilicity, which can affect its interaction with biological membranes and its overall pharmacokinetic profile.

Properties

IUPAC Name

5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-2-3-5-7(6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMIXYJTZWBBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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